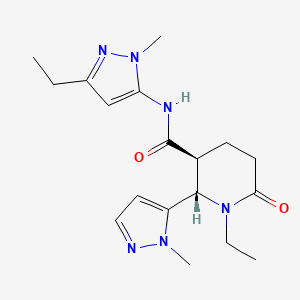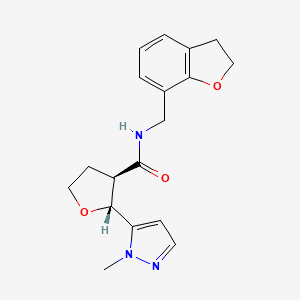![molecular formula C17H18N4O3 B7341901 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341901.png)
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide, also known as EFPI-1, is a small molecule inhibitor that has been developed for scientific research purposes. This compound has shown potential in the field of cancer research, specifically in the inhibition of cancer cell growth and proliferation.
Wirkmechanismus
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is a key regulator of cell survival, migration, and invasion. By inhibiting FAK activity, this compound is able to block the signaling pathways that promote cancer cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of other proteins that are involved in cancer cell survival and migration, such as Src and paxillin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of enzymes that are involved in the breakdown of extracellular matrix, which is important for the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is its specificity for FAK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of FAK in cancer and other diseases. However, one limitation of this compound is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can be problematic in some experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide. One area of interest is the development of more potent analogs of this compound. Another area of interest is the study of this compound in combination with other anti-cancer agents, such as chemotherapy drugs. In addition, there is interest in studying the role of FAK in other diseases, such as fibrosis and cardiovascular disease, which could lead to the development of new therapies. Finally, there is interest in developing this compound as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of the pyridine core, which is then coupled with a furo[3,2-c]pyridine-4-carboxylic acid derivative. The resulting compound is then coupled with an oxolane derivative, which completes the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-21-10-11(9-19-21)16-13(5-8-24-16)20-17(22)15-12-4-7-23-14(12)3-6-18-15/h3-4,6-7,9-10,13,16H,2,5,8H2,1H3,(H,20,22)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLEAUYSHTOOM-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)
![(7-chloro-4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341848.png)
![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
![[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7341865.png)
![(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid](/img/structure/B7341868.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)
![(2S,5R)-N,N-dimethyl-5-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]oxolane-2-carboxamide](/img/structure/B7341887.png)
![(2S,5R)-5-N-[(4-chloro-2-fluorophenyl)methyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341890.png)
![(2S)-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341892.png)
![(3R,4S)-4-(1,5-dimethylpyrazol-4-yl)-1-[2-(ethylsulfanylmethyl)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B7341893.png)
